molecular formula C16H18N2O3S B5576618 N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide

N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5576618
M. Wt: 318.4 g/mol
InChI Key: GYFGSDPFRRDXSH-SFQUDFHCSA-N
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Description

N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with an imine linkage to a 4-propan-2-yloxyphenyl group

Scientific Research Applications

N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide typically involves the condensation reaction between 4-propan-2-yloxybenzaldehyde and benzenesulfonamide. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of N-[(4-propan-2-yloxyphenyl)methylamino]benzenesulfonamide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: N-[(4-propan-2-yloxyphenyl)methylamino]benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N’-[(E)-(4-propan-2-yloxyphenyl)methylidene]benzenesulfonamide
  • N-(4-methylphenyl)-N’-[(E)-(4-prop-2-enoxyphenyl)methylidene]benzenesulfonamide

Uniqueness

N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide is unique due to its specific structural features, such as the presence of the 4-propan-2-yloxyphenyl group and the imine linkage

Properties

IUPAC Name

N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13(2)21-15-10-8-14(9-11-15)12-17-18-22(19,20)16-6-4-3-5-7-16/h3-13,18H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFGSDPFRRDXSH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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